2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide
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Overview
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide is a compound with a complex structure, combining several aromatic rings and heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide typically involves multiple steps:
Formation of 1,3-benzodioxole moiety: : This step involves the reaction of a catechol derivative with formaldehyde under acidic conditions.
Oxadiazole ring formation: : This involves the cyclization of appropriate nitrile or amide precursors in the presence of a dehydrating agent.
Pyrrole ring synthesis: : This can be achieved via the Paal-Knorr synthesis, where a diketone is reacted with an amine.
Final coupling step: : The previously synthesized intermediates are coupled using a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
While there are no widely available industrial methods for this specific compound, it can be speculated that similar principles from the laboratory synthesis would apply, scaled up with continuous flow reactors and optimized reaction conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound could undergo oxidation at the methylene bridges or aromatic rings using oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation could reduce certain functional groups, like nitro groups if they were present in related structures.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzodioxole moiety using nitrating or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substituting Agents: : Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation Products: : Dicarboxylic acids, phenols.
Reduction Products: : Amines, partially hydrogenated aromatic rings.
Substitution Products: : Nitro derivatives, halogenated aromatics.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecular architectures, useful in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for studying interactions with biological macromolecules or as a lead compound in drug discovery processes.
Medicine
Given its complex structure, it might possess pharmacological properties that could be explored for therapeutic applications such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
The compound might be used in the development of new materials with specific properties, such as organic electronic materials or advanced polymers.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on the specific biological target it interacts with. It could potentially bind to enzymes, receptors, or DNA, modulating their activity. The presence of the benzodioxole and pyrrole moieties suggests it might interact with targets through aromatic stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide
Uniqueness
This compound stands out due to its specific combination of the benzodioxole and oxadiazole moieties, which are not as commonly seen together in similar structures. This unique arrangement could potentially confer distinct biological activities or chemical reactivity profiles.
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Biological Activity
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a benzodioxole moiety, an oxadiazole ring, and a pyrrole unit, which are known to contribute to various biological activities.
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. In particular, compounds containing the oxadiazole structure have been shown to inhibit bacterial growth effectively. For instance:
Compound | Activity | Reference |
---|---|---|
Oxadiazole Derivative A | Moderate antibacterial | |
Oxadiazole Derivative B | Strong antifungal |
The specific compound has not yet been extensively tested in clinical settings but shows potential based on its structural analogs.
Anticancer Activity
Research into similar compounds suggests that derivatives containing benzodioxole and oxadiazole structures may possess anticancer properties. For example, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : Compounds have been shown to arrest the cell cycle in cancerous cells.
- Induction of apoptosis : Activation of caspases leading to programmed cell death.
- Modulation of signaling pathways : Interference with pathways such as MAPK and PI3K/Akt.
A notable case study involved the evaluation of a related oxadiazole compound that demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
Neuroprotective Effects
There is emerging evidence that compounds similar to the target molecule may exhibit neuroprotective effects. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis. The proposed mechanisms include:
- Antioxidant activity : Scavenging free radicals.
- Inhibition of neuroinflammation : Reducing the expression of pro-inflammatory cytokines.
The proposed mechanisms through which this compound exerts its biological effects are as follows:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence synaptic transmission.
- DNA Interaction : Possible intercalation into DNA leading to disruption of replication processes.
Case Studies
Several case studies have highlighted the potential applications of similar compounds in therapeutic settings:
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3,4-dimethylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-5-6-17(10-16(15)2)12-25-22(29)13-28-9-3-4-19(28)24-26-23(27-32-24)18-7-8-20-21(11-18)31-14-30-20/h3-11H,12-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUPDFLIIGHION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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